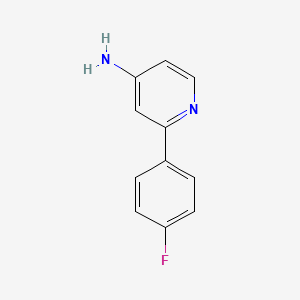

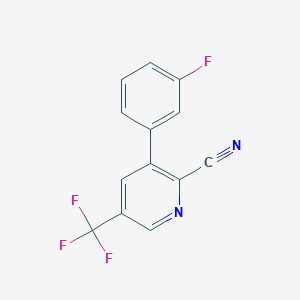

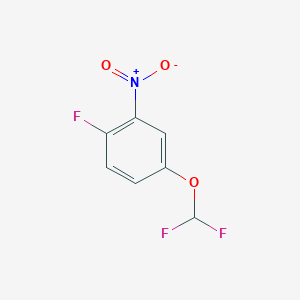

![molecular formula C13H9BrN2O2S B1393149 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1174038-64-2](/img/structure/B1393149.png)

3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Übersicht

Beschreibung

“3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the empirical formula C13H9BrN2O2S . It is also known as “3-Bromo-1-(phenylsulfonyl)-7-azaindole” and has a molecular weight of 337.19 .

Molecular Structure Analysis

The molecular structure of “3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .

Chemical Reactions Analysis

While specific chemical reactions involving “3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” are not available, related compounds have been involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .

Physical And Chemical Properties Analysis

“3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” is a solid with a melting point of 140-145 °C . It should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis

- 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine and related compounds have been synthesized using palladium-catalyzed decarboxylative Suzuki and Heck couplings, demonstrating their potential in complex organic syntheses (Suresh et al., 2013).

Intermediates in Chemical Synthesis

- These compounds serve as key intermediates in the synthesis of complex molecules, such as insecticides (Niu Wen-bo, 2011).

Electrophilic Substitution Reactions

- Methylsulfenylation of 1-substituted pyrroles and indoles, including derivatives of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, has been achieved, indicating their role in diverse electrophilic substitution reactions (Gilow et al., 1991).

Development of Heterocyclic Compounds

- Research on the functionalization and reactions of 1H-pyrrolo[2,3-b]pyridines, including those with phenylsulfonyl groups, contributes to the development of novel heterocyclic compounds (Herbert & Wibberley, 1969).

Cross-Coupling Reactions

- Studies have explored the cross-coupling of 3-bromopyridine and sulfonamides, catalyzed by CuI, indicating the utility of these compounds in diverse coupling reactions (Xiaojun Han, 2010).

Synthesis of Novel Heterocycles

- These compounds have been utilized in the synthesis of novel heterocycles, which have potential applications in various fields, including pharmaceuticals (Alekseyev et al., 2015).

Sulfonation Reactions

- Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and indoles, including 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine derivatives, has been reported, indicating their importance in sulfonation chemistry (Janosik et al., 2006).

Luminescent Polymer Development

- These compounds have been used in the development of highly luminescent polymers, showcasing their potential in materials science (Zhang & Tieke, 2008).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is hazardous if ingested, inhaled, or comes into contact with skin or eyes . It is recommended to avoid dust formation, ensure adequate ventilation, and wear personal protective equipment/face protection .

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-3-bromopyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S/c14-12-9-16(13-8-15-7-6-11(12)13)19(17,18)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHCWZFEXMXXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=NC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

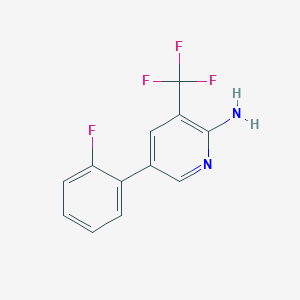

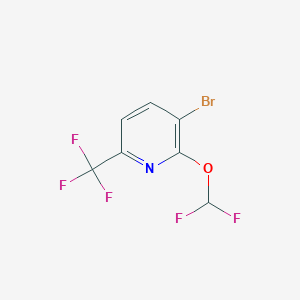

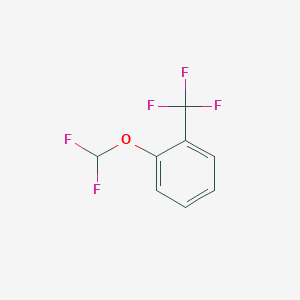

![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)

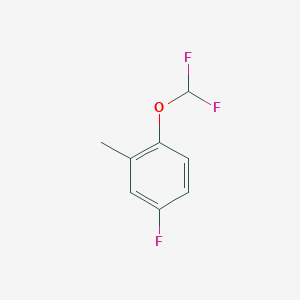

![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)